molecular formula C16H18ClNO2 B2628976 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol CAS No. 175783-80-9

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol

Cat. No. B2628976
CAS RN: 175783-80-9
M. Wt: 291.78
InChI Key: BJXLDKJEHCTORC-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol” is a complex organic molecule. Unfortunately, there’s no detailed description available for this specific compound .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of a compound closely related to 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol have been studied using Density Functional Theory (DFT) calculations. These studies involve the optimization of molecular geometry, vibrational spectra, and fundamental vibrations. Additionally, molecular parameters such as bond length and bond angle were calculated, and intramolecular charge transfer was analyzed using natural bond orbital analysis (NBO). This research aids in understanding the electronic and structural properties of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Spectroscopic and Quantum Chemical Analysis

Another study focused on the characterization of a similar molecule, which included quantum chemical methods and vibrational spectral techniques. This research provided insights into the biological applications of the compound, including antimicrobial activity, through molecular docking to identify hydrogen bonds and binding energies with different proteins. Additionally, the study included natural bond orbital (NBO) analysis for molecular stability and Fukui functions for local reactivity properties (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Photochemistry and Reactivity Studies

The photochemistry of compounds related to 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol, such as 4-chlorophenol and 4-chloroanisole, has been examined in various solvents. These studies highlighted the processes of reductive dehalogenation and the formation of arylated products, providing valuable insights into the reactivity and potential applications of these compounds in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).

Asymmetric Synthesis and Enzymatic Applications

Research has been conducted on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate related to 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol. This study utilized microbial reductases expressed in Escherichia coli for the production of the (S)-alcohol. The findings contribute to the understanding of enzymatic processes in synthesizing chiral intermediates (Choi, Choi, Kim, Uhm, & Kim, 2010).

Future Directions

The future directions of research on “1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol” are not clear due to the lack of available information .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,16,18-19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXLDKJEHCTORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333204
Record name 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol

CAS RN

175783-80-9
Record name 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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